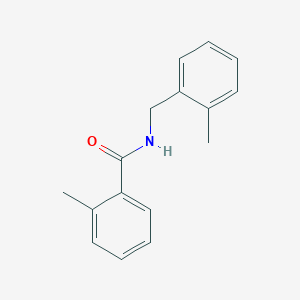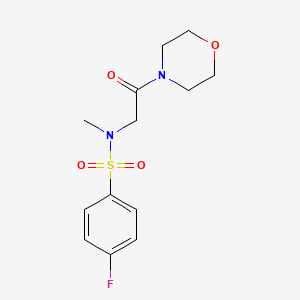
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide, also known as CMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMCA belongs to the class of acrylamide derivatives and has been found to possess a variety of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins that play a role in pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, reduce inflammation and pain, and induce apoptosis in cancer cells. This compound has also been found to possess antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide is its potential as a drug candidate for the treatment of inflammation, pain, and cancer. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide. One area of interest is the development of new drugs based on this compound that can be used to treat inflammation, pain, and cancer. Another area of interest is the study of the mechanism of action of this compound and its potential side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide can be achieved through a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to yield the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. This makes this compound a promising candidate for the development of new anti-inflammatory and analgesic drugs.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-8-7-13(18)10-14(15)19-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,19,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQZTWHIPUVLX-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)

![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)




![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)



![4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5776544.png)